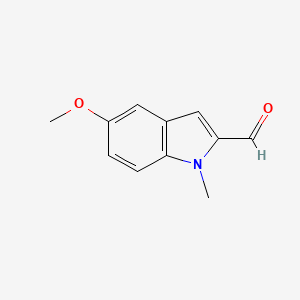

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde

描述

Historical Development of Indole-2-carbaldehyde Chemistry

The evolution of indole-2-carbaldehyde chemistry traces its origins to the systematic study of indole derivatives that began with investigations into indigo dye chemistry during the 19th century. The foundational work by Adolf von Baeyer in 1866, who successfully reduced oxindole to indole using zinc dust, established the groundwork for understanding indole reactivity patterns. This pioneering research revealed that indole chemistry became increasingly significant during the 1930s when researchers recognized the presence of indole substituents in numerous important alkaloids.

The specific development of indole-2-carbaldehyde synthesis methodology emerged through systematic investigations of oxidation and reduction procedures applied to indole carboxylic acid derivatives. Early synthetic approaches focused on the lithium aluminum hydride reduction of corresponding 2-ethoxycarbonylindoles followed by oxidation with activated manganese dioxide to generate the respective indole-2-carbaldehydes. Alternative methodologies incorporated the McFadyen and Stevens procedure, which provided researchers with comparative synthetic routes for accessing these valuable intermediates.

The McFadyen-Stevens reaction, characterized as a base-catalyzed thermal decomposition of acylsulfonylhydrazides to aldehydes, emerged as a particularly significant synthetic tool in this context. This methodology involves the deprotonation of acyl sulfonamides followed by 1,2-hydride migration to generate alkoxide intermediates, ultimately resulting in fragmentation to produce the desired aldehyde products along with nitrogen gas and aryl sulfinate ions. The development of these synthetic methodologies established the foundation for accessing complex substituted indole-2-carbaldehydes, including methoxy-substituted variants.

Significance of 5-Methoxy and 1-Methyl Substituents on Indole Nucleus

The incorporation of methoxy substituents into indole ring systems fundamentally alters the electronic distribution and reactivity patterns of the heterocyclic framework. Methoxy groups function as electron-donating substituents that enhance the electron density of the indole ring, particularly influencing positions that are activated through resonance interactions. Research has demonstrated that methoxy substituents can alter the energetic positioning of excited states by approximately 2500 cm⁻¹, indicating substantial electronic perturbations within the aromatic system.

The positioning of the methoxy group at the 5-position creates specific activation patterns that enhance reactivity at particular carbon centers within the indole framework. Studies have shown that indoles containing methoxy substituents at positions 4, 6, or combinations such as 4, 5, and 6 demonstrate enhanced reactivity at the 7-position, reactions that do not occur in unsubstituted indole systems. This position-dependent activation reflects the complex interplay between electronic effects and steric considerations that govern substituted indole chemistry.

The 1-methyl substitution pattern introduces additional electronic and steric factors that influence the overall reactivity profile of the compound. Nitrogen methylation eliminates the potential for hydrogen bonding interactions while simultaneously providing steric bulk that can influence approach trajectories for incoming electrophiles or nucleophiles. The combination of 5-methoxy and 1-methyl substituents creates a unique electronic environment where the electron-donating effects of both substituents work synergistically to enhance nucleophilicity at specific positions within the indole framework.

| Substituent Position | Electronic Effect | Structural Impact | Reactivity Influence |

|---|---|---|---|

| 5-Methoxy | Electron-donating | Enhanced electron density | Increased nucleophilicity |

| 1-Methyl | Steric/Electronic | Eliminated hydrogen bonding | Modified electrophile approach |

Position-Dependent Reactivity in Substituted Indoles

The reactivity patterns of substituted indoles demonstrate remarkable position-dependent variations that reflect the underlying electronic structure of the bicyclic framework. Indole systems exhibit preferential electrophilic substitution at the 3-position, which demonstrates reactivity approximately 10¹³ times greater than benzene. This extraordinary reactivity stems from the enamine-like character of the pyrrole ring portion of the indole structure.

When the 3-position becomes occupied by existing substituents, electrophilic attack preferentially occurs at the 2-position, and subsequent substitution at both 2- and 3-positions directs further electrophilic attack toward the 6-position of the benzene ring. This sequential substitution pattern reflects the relative stability of intermediate carbocations formed during electrophilic aromatic substitution processes. The transition intermediate formed through 3-position attack benefits from stabilization through delocalization of the nitrogen lone pair electrons, whereas 2-position attack requires disruption of benzene ring aromaticity for equivalent stabilization.

The influence of methoxy substituents on these fundamental reactivity patterns creates additional complexity in substituted indole systems. Research has documented that 2-substituted 4,6-dimethoxyindoles undergo substitution reactions at both 7-position and 3-position sites, while 3-substituted 4,6-dimethoxyindoles demonstrate electrophilic substitution at both 2-position and 7-position locations. These observations highlight the profound influence that electron-donating substituents exert on the intrinsic reactivity patterns of indole systems.

The specific case of 5,7-dimethoxyindole derivatives has been shown to undergo reactions at both 3-position and 4-position sites, demonstrating the capacity for methoxy activation to override normal substitution preferences. The positioning of methoxy groups at 5- and 7-positions creates activation of the 4-position through electron donation, illustrating how substituent effects can fundamentally alter expected reactivity patterns in indole chemistry.

Research Objectives and Scope of Investigation

The comprehensive investigation of this compound encompasses multiple dimensions of chemical understanding, ranging from fundamental structural characterization to advanced synthetic applications. Primary research objectives focus on elucidating the unique reactivity profile that emerges from the specific combination of substituents present in this molecule, particularly examining how the 5-methoxy group influences electrophilic and nucleophilic substitution patterns in the presence of the 2-carbaldehyde functionality.

Contemporary research efforts have concentrated on developing efficient synthetic methodologies for accessing this compound and related derivatives. These investigations have revealed that various substituted 2-hydroxymethylindoles can be prepared through lithium aluminum hydride reduction of corresponding 2-ethoxycarbonylindoles, followed by oxidation with activated manganese dioxide to generate the respective indole-2-carbaldehydes. Alternative synthetic approaches have employed the McFadyen and Stevens procedure, enabling comparative evaluation of different methodological approaches.

The scope of current investigations extends beyond synthetic methodology to encompass detailed studies of condensation reactions involving the aldehyde functionality. Research has demonstrated that indole-2-carbaldehydes readily undergo condensation with nitromethane and nitroethane, with the resulting condensation products amenable to reduction with lithium aluminum hydride to generate 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indole derivatives. These transformations represent valuable synthetic pathways for accessing biologically relevant tryptamine analogs and related compounds.

Advanced research objectives include comprehensive characterization of position-dependent conformational preferences and energy barriers associated with methoxy group rotation. Studies have revealed that the relative energies of different conformers and their interconversion barriers depend strongly on the specific positioning of methoxy substituents within the indole framework. This research provides fundamental insights into the relationship between molecular structure and dynamic behavior in substituted indole systems.

| Research Area | Methodology | Expected Outcomes | Applications |

|---|---|---|---|

| Synthetic Routes | Reduction/Oxidation Sequences | Optimized Preparations | Pharmaceutical Intermediates |

| Reactivity Studies | Electrophilic Substitution | Position Selectivity Maps | Reaction Prediction |

| Conformational Analysis | Spectroscopic Methods | Energy Barrier Data | Molecular Design |

| Condensation Chemistry | Nitroalkane Reactions | Amino Derivatives | Bioactive Compounds |

属性

IUPAC Name |

5-methoxy-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVJINOLTXHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions . Another approach is the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent like DMF and POCl3 to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the scalability and environmental sustainability of the production process .

化学反应分析

Types of Reactions

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: 5-Methoxy-1-methyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Organic Synthesis

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new chemical entities with potential therapeutic effects.

Key Applications:

- Synthesis of Indole Derivatives : The compound is utilized in the synthesis of various indole derivatives, which are known for their biological activities. For instance, it can be converted into more complex structures through reactions involving nucleophilic substitutions or condensation reactions .

- Building Block for Pharmaceuticals : Its reactivity makes it a valuable building block in the pharmaceutical industry, particularly in the development of drugs targeting various diseases .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) reported are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| S. aureus MRSA ATCC 43300 | <1.00 |

This suggests its potential role in treating resistant bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, studies have indicated that compounds related to this compound show varying degrees of cytotoxicity against cancer cell lines. For example, certain indole derivatives have been tested for their efficacy against CAKI-1 cell lines, with promising results indicating their potential as anticancer agents .

Biological Research

The compound has also been explored for its biological effects beyond antimicrobial and anticancer activities.

Case Studies

- Cytotoxicity Assessment : Research has shown that modifications in the indole structure can enhance or diminish biological activity. This highlights the importance of structural variations in developing effective therapeutic agents .

- Synthesis and Evaluation : A study involving the synthesis of achiral indole-substituted compounds evaluated their cytotoxicity using MTT assays on various cancer cell lines, further establishing the relevance of this compound in cancer research .

作用机制

The mechanism of action of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The indole ring system is known to interact with multiple biological pathways, contributing to its diverse pharmacological effects .

相似化合物的比较

5-Methoxy-1H-indole-2-carbaldehyde

- Structure : Lacks the 1-methyl group.

- Molecular Weight: 175.18 g/mol (C₁₀H₉NO₂) .

- Lower molecular weight may enhance solubility in polar solvents .

5-Methoxy-1H-indole-2-carbohydrazide

- Structure : Replaces the aldehyde with a carbohydrazide (-CONHNH₂).

- Properties : Higher melting point (266–268°C) due to hydrogen bonding from the hydrazide group .

- Applications : Used as a precursor for antiproliferative agents, demonstrating the role of functional groups in modulating bioactivity .

5-Benzyloxy-1H-indole-2-carboxylic Acid

- Structure : Substitutes methoxy with benzyloxy (-OBn) and aldehyde with carboxylic acid (-COOH).

- Synthesis : Prepared via alkaline hydrolysis of esters (e.g., from methyl 5-benzyloxyindole-2-carboxylate) with 98% yield .

- Reactivity : The carboxylic acid group enables salt formation, enhancing water solubility compared to the aldehyde derivative .

Substituent Position and Electronic Effects

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

- Structure : Fluoro at position 5, methyl at 7, and aldehyde at 3.

1-(Methylsulfonyl)-1H-pyrrole-2-carbaldehyde

- Structure : Pyrrole core with a sulfonyl group at position 1.

- Comparison : The sulfonyl group strongly withdraws electrons, making the aldehyde more reactive than in the methoxy-indole analog .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde | 189.21 | Not reported | CHO, OCH₃, NCH₃ |

| 5-Methoxy-1H-indole-2-carbohydrazide | 191.19 | 266–268 | CONHNH₂, OCH₃ |

| 5-Benzyloxy-1H-indole-2-carboxylic acid | 283.29 | 193–195 | COOH, OBn |

| 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | 177.18 | Not reported | CHO, F, CH₃ |

Spectroscopic and Analytical Data

生物活性

5-Methoxy-1-methyl-1H-indole-2-carbaldehyde (5-MMIC) is an indole derivative with significant biological activity, recognized for its potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-MMIC has the molecular formula and features a bicyclic indole structure. The compound includes a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde functional group at the 2-position. This unique substitution pattern is crucial for its biological activity.

The biological activity of 5-MMIC is attributed to its interactions with various molecular targets:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing physiological processes.

- Enzyme Inhibition : It can inhibit specific enzymes, disrupting metabolic pathways relevant in conditions like cancer.

- Modulation of Signaling Pathways : 5-MMIC affects cell proliferation, differentiation, and apoptosis through modulation of key signaling pathways.

Biological Activities

5-MMIC has been investigated for various biological activities:

- Antiviral Activity : Exhibits potential against viral infections by interfering with viral replication.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines, suggesting its use in cancer therapy.

- Antimicrobial Effects : Shows activity against a range of bacteria and fungi, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Related compounds have shown promise in protecting against neurodegenerative diseases.

In Vitro Studies

Various studies have assessed the cytotoxicity and biological effects of 5-MMIC:

| Study | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|

| CAKI-1 | 14 | Anticancer | |

| Various | Varies | Antiviral | |

| Bacterial | Varies | Antimicrobial |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects on CAKI-1 renal cancer cells, 5-MMIC exhibited an IC50 value of 14 µM, indicating potent anticancer properties. The compound's mechanism involved apoptosis induction and cell cycle arrest.

- Neuroprotective Properties : Research on related indole derivatives suggests that 5-MMIC could reduce oxidative stress and enhance neuronal survival in models of neurodegeneration.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalizing the indole core. A reflux-based method with acetic acid (AcOH) is widely used for introducing aldehyde groups. For example, reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate reagents (e.g., 2-aminothiazol-4(5H)-one) under reflux conditions (3–5 h) yields carbaldehyde derivatives . Additionally, catalytic reduction or chlorination (using triphenylphosphine-CCl₄ in acetonitrile) can modify substituents on the indole ring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : To confirm methoxy (-OCH₃) and methyl (-CH₃) substituents via chemical shifts (δ ~3.8 ppm for methoxy, δ ~3.3 ppm for methyl).

- IR : Identification of the aldehyde C=O stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ for C₁₁H₁₁NO₂: 197.21 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation (e.g., using SHELX for refinement) .

Q. How is the crystal structure of this compound validated?

- Methodological Answer : Structural validation involves:

- SHELX Software : For refining atomic coordinates and thermal parameters .

- ORTEP-III : To generate 3D visualizations and assess bond angles/distances .

- PLATON/ADDSYM : To check for missed symmetry or twinning .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-Temperature NMR : To detect conformational changes.

- DFT Calculations : Compare experimental (X-ray) and computed (DFT) bond lengths/angles. For example, using the Lee-Yang-Parr (LYP) correlation functional to model electron density .

- Hirshfeld Surface Analysis : To quantify intermolecular interactions influencing crystallographic data .

Q. How to design experiments to study the compound’s reactivity under varying conditions?

- Methodological Answer :

- pH-Dependent Studies : React the aldehyde group with nucleophiles (e.g., hydrazines) in buffered solutions (pH 2–12) to assess stability.

- Thermal Analysis : Use TGA/DSC to determine decomposition thresholds.

- Photoreactivity : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .

Q. What computational methods are suitable for analyzing electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data .

- Natural Bond Orbital (NBO) Analysis : To evaluate hyperconjugation effects of methoxy and methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。